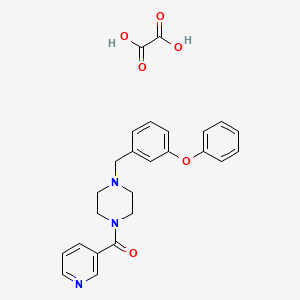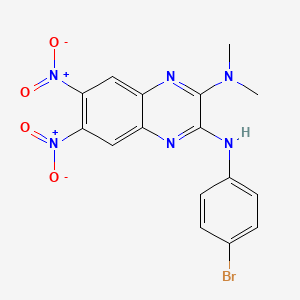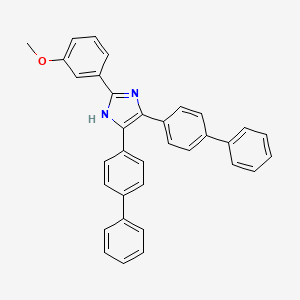
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole, also known as GSK690693, is a small molecule inhibitor that has been developed as a potential anti-cancer drug. This compound is able to inhibit the activity of a specific protein kinase, called AKT, which is involved in regulating cell growth and survival.
Mecanismo De Acción
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole works by inhibiting the activity of AKT, a protein kinase that is involved in regulating cell growth and survival. AKT is activated by various growth factors and cytokines, and promotes cell survival by inhibiting apoptosis. In cancer cells, AKT is often overactive, leading to uncontrolled cell growth and survival. By inhibiting AKT, this compound is able to induce apoptosis and inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell growth and survival. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. This compound has also been shown to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. In addition, this compound has been extensively studied for its potential as an anti-cancer drug, which means that there is a large body of literature on its mechanism of action and physiological effects. However, one limitation of this compound is that it is not very selective for AKT, and can also inhibit other protein kinases. This can make it difficult to study the specific effects of AKT inhibition in the laboratory.
Direcciones Futuras
There are several future directions for research on 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole. One area of research is to develop more selective inhibitors of AKT, which would allow for more precise studies of AKT's role in cancer and other diseases. Another area of research is to study the potential of this compound in combination with other anti-cancer drugs, to enhance their effectiveness and reduce side effects. Finally, this compound could be studied for its potential to treat other diseases, such as diabetes and Alzheimer's disease, where AKT is also involved in disease progression.
Métodos De Síntesis
The synthesis of 4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole involves several steps, starting from commercially available starting materials. The first step is the preparation of 3-methoxybenzylamine, which is then reacted with 4-bromobiphenyl to form 4-biphenylyl-3-methoxyphenylmethanamine. This intermediate is then reacted with 4-bromobiphenyl again to form this compound. The final product is purified using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4,5-di-4-biphenylyl-2-(3-methoxyphenyl)-1H-imidazole has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and lung cancer. In addition, this compound has been found to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel. This compound has also been studied for its potential to treat other diseases, such as diabetes and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O/c1-37-31-14-8-13-30(23-31)34-35-32(28-19-15-26(16-20-28)24-9-4-2-5-10-24)33(36-34)29-21-17-27(18-22-29)25-11-6-3-7-12-25/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKUHAAECTROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4968570.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
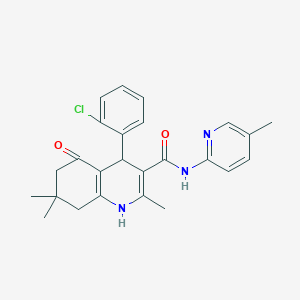
![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
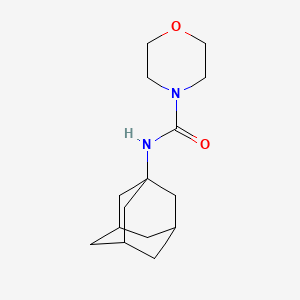
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)
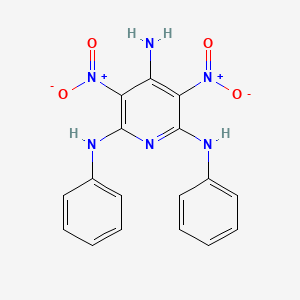
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)
![diethyl {[(2-methoxy-5-methylphenyl)amino]methylene}malonate](/img/structure/B4968648.png)
